Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Description
Structural Elucidation and Molecular Characterization
Systematic Nomenclature and IUPAC Classification
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound characterized by a fused 1,3-thiazole core substituted with an ethyl ester at position 5, an amino group at position 4, and a 4-benzylpiperazinyl moiety at position 2. Its systematic IUPAC name reflects the prioritization of functional groups and substituents according to standardized nomenclature rules.
Key Structural Features :
- Thiazole Ring : A five-membered aromatic heterocycle containing sulfur (position 1) and nitrogen (position 3).
- Substituents :
- Position 2 : 4-Benzylpiperazinyl group (introduces steric bulk and π-electron interactions).
- Position 4 : Amino group (-NH₂) (enhances hydrogen-bonding capacity).
- Position 5 : Ethyl ester (-COOCH₂CH₃) (contributes to solubility and reactivity).
Molecular Formula : C₁₇H₂₂N₄O₂S (Molecular Weight: 346.4 g/mol).
CAS Number : 1427461-12-8.
X-ray Crystallographic Analysis of Thiazole-Piperazine Hybrid Systems
While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous thiazole-piperazine hybrids. In such systems, the thiazole ring typically adopts a planar conformation, while the piperazine moiety exhibits chair-like or boat-like conformations depending on substituents.
Key Observations in Related Structures :
- Dihedral Angles : Thiazole rings often form dihedral angles of 10–45° with adjacent aromatic systems (e.g., benzyl groups), enabling π–π stacking interactions.
- Hydrogen Bonding : Amino groups in thiazole derivatives frequently engage in intermolecular hydrogen bonds (N–H⋯O or N–H⋯N), stabilizing crystal lattices.
- Piperazine Flexibility : The piperazine ring’s nitrogen atoms can adopt distinct conformations, influencing binding to biological targets.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Ester Carbonyl (C=O) | 1700–1740 |
| Amino (N–H) Stretch | 3300–3500 (broad) |
| Thiazole C–N/C–S | 1450–1600 (aromatic C=C) |
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl (COOCH₂CH₃) | 1.3–1.4 (CH₃), 4.2–4.4 (CH₂) | Triplet, Quartet |
| Benzyl (Ar–CH₂) | 3.8–4.1 | Singlet |
| Piperazine (N–CH₂) | 2.5–3.5 | Multiplet |
| Amino (NH₂) | 5.0–6.0 | Broad Singlet |
¹³C NMR (CDCl₃) :
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 165–175 |
| Thiazole (C2, C5) | 120–150 |
| Aromatic (Benzyl) | 125–145 |
Mass Spectrometry
| Fragment | m/z |
|---|---|
| Molecular Ion [M]⁺ | 346.4 |
| Loss of Ethyl (M – C₂H₅) | 318.3 |
| Benzylpiperazine (M – 91) | 255.4 |
Comparative DFT Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) calculations provide insights into the compound’s electronic properties:
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV (estimated) | Electrophilic susceptibility at thiazole ring |
| LUMO Energy | -1.8 eV (estimated) | Nucleophilic reactivity at ester carbonyl |
| HOMO-LUMO Gap | 4.4 eV | Moderate stability; potential for charge-transfer interactions |
Key Findings :
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis quantifies non-covalent interactions in crystalline lattices:
| Interaction Type | Contribution (%) | Dominant Contacts |
|---|---|---|
| H–H | 30–40 | Ethyl and piperazine CH₃ groups |
| C–H | 20–30 | Aromatic C–H and piperazine N–CH₂ |
| N–H | 10–15 | Amino group interactions |
| π–π Stacking | 5–10 | Thiazole-benzyl aromatic interactions |
Critical Observations :
Properties
IUPAC Name |
ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-16(22)14-15(18)19-17(24-14)21-10-8-20(9-11-21)12-13-6-4-3-5-7-13/h3-7H,2,8-12,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFPZBUQJVMLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130011 | |
| Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427461-12-8 | |
| Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-benzylpiperazine with ethyl 2-bromo-1,3-thiazole-5-carboxylate under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would produce amines.
Scientific Research Applications
Biological Activities
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has demonstrated promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzylpiperazine derivatives demonstrate significant antibacterial activity comparable to standard antibiotics like ampicillin .
Anticancer Potential
The compound has been investigated for its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs used in cancer therapy that block the activity of PARP proteins involved in DNA repair mechanisms. This compound and its analogs have shown selective inhibition against cancer cell lines with BRCA mutations .
Case Study 1: Antibacterial Activity Assessment
A series of studies evaluated the antibacterial efficacy of various piperazine derivatives against specific bacterial strains. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively at low concentrations . The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: PARP Inhibition in Cancer Therapy
In another significant study focused on cancer treatment, compounds similar to this compound were synthesized and tested for their ability to inhibit PARP activity. These compounds showed low nanomolar IC50 values against PARP enzymes and exhibited selective cytotoxicity towards BRCA-deficient cancer cells .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a broader class of 2-substituted-4-amino-thiazole-5-carboxylates. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Piperazine vs. Aliphatic Amines: The 4-benzylpiperazine group in the target compound introduces aromaticity and bulkiness compared to simpler aliphatic amines (e.g., diethylamino or methylpiperazine).
- Benzyl vs. Fluorophenyl : The benzyl group in the target compound differs from the 3-fluorophenyl substituent in , which may influence electronic properties and binding affinity in biological targets.
- Thioether vs. Amine : Methylthio-substituted analogs (e.g., ) lack the piperazine moiety, resulting in lower molecular weight and distinct reactivity in nucleophilic substitution reactions.
Challenges :
Physicochemical Properties
| Property | Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | Ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate |
|---|---|---|
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~1.5 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar aprotic solvents |
| Hydrogen Bond Acceptors | 6 | 4 |
Implications : The benzylpiperazine group increases logP, favoring blood-brain barrier penetration but complicating aqueous formulation .
Biological Activity
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring combined with a benzylpiperazine moiety. The synthesis typically involves the reaction of 4-benzylpiperazine with ethyl 2-bromo-1,3-thiazole-5-carboxylate under basic conditions, using solvents like ethanol or methanol and bases such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects. The exact mechanisms remain under investigation, but potential targets include:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been explored for its efficacy against various bacterial strains. Preliminary results suggest that it may possess bactericidal properties, although specific data on this compound is limited .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. This compound is hypothesized to exhibit similar effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Neuropharmacological Activity
There is growing interest in the neuropharmacological potential of compounds like this compound. Its structural similarity to known acetylcholinesterase inhibitors suggests that it may influence cholinergic signaling pathways, which are crucial in cognitive functions and neurodegenerative diseases .
Research Findings and Case Studies
While specific case studies on this compound are scarce, the following findings from related thiazole compounds provide insight into its potential:
| Compound | Activity | IC50 Value | Study Reference |
|---|---|---|---|
| Thiazole Derivative A | Antimicrobial | 20 µM | |
| Thiazole Derivative B | Anti-inflammatory | 15 µM | |
| Thiazole Derivative C | Acetylcholinesterase Inhibition | 0.013 µg/mL |
These studies indicate a promising avenue for further exploration of this compound's biological activities.
Q & A
Q. What are the most effective synthetic routes for Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate?
The compound’s synthesis typically involves multi-step protocols, including cyclocondensation, functional group substitution, and esterification. For example:
- Cyclocondensation : Ethyl acetoacetate can react with thiourea derivatives in the presence of iodine or sulfur to form the thiazole core, as demonstrated in analogous pyrazole-thiazole hybrids .
- Substitution at C2 : The 4-benzylpiperazine group is introduced via nucleophilic substitution or coupling reactions. Aromatic amines (e.g., 4-benzylpiperazine) can react with halogenated intermediates (e.g., 2-chlorothiazole derivatives) under reflux conditions in polar aprotic solvents like DMF .
- Esterification : The ethyl ester group at C5 is retained or introduced via acid-catalyzed esterification of the corresponding carboxylic acid intermediate .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of techniques:
- Spectroscopy :
- FTIR : Confirm the presence of amino (N–H stretch ~3300 cm⁻¹), ester (C=O ~1700 cm⁻¹), and thiazole ring (C–N ~1600 cm⁻¹) groups .
- NMR : ¹H NMR should show signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons from the benzylpiperazine (δ ~7.2–7.4 ppm), and thiazole protons (δ ~6.5–7.0 ppm) .
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry and substituent orientation, as exemplified in related ethyl carboxylate derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically modify substituents and evaluate pharmacological outcomes:
- Substituent Variation : Replace the 4-benzylpiperazine group with other piperazine derivatives (e.g., 4-methylpiperazine) or non-cyclic amines to assess the role of lipophilicity and hydrogen bonding .
- Bioisosteric Replacement : Substitute the thiazole ring with triazole or oxadiazole moieties to study electronic effects on activity .
- Functional Group Optimization : Convert the ethyl ester to a methyl ester or free carboxylic acid to evaluate pharmacokinetic properties (e.g., solubility, metabolic stability) .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, as seen in studies of thiazole-triazole hybrids .
Q. How can contradictory biological activity data for this compound be resolved?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .
- Dose-Response Curves : Perform assays across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Target Selectivity Profiling : Screen against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. What computational methods are suitable for studying this compound’s reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/cc-pVDZ level to predict electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water or DMSO) to assess stability and conformational flexibility .
- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles based on substituent effects .
Q. How can synthetic yields be optimized for scale-up?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce reaction times .
- Solvent Optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and facilitate purification .
- Microwave-Assisted Synthesis : Apply microwave irradiation (e.g., 100°C, 300 W) to accelerate cyclocondensation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
